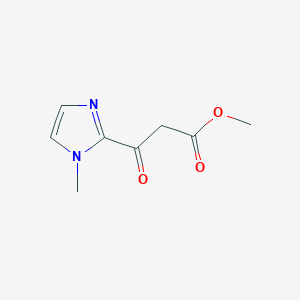

Methyl 3-(1-Methyl-2-imidazolyl)-3-oxopropionate

Description

Chemical Name: Methyl 3-(1-Methyl-2-imidazolyl)-3-oxopropionate

CAS Number: 124999-48-0

Molecular Formula: C₈H₁₀N₂O₃

Molecular Weight: 182.18 g/mol

This compound features a methyl-substituted imidazole ring linked to a β-keto ester moiety. Limited data are available on its physical properties (e.g., melting point, solubility), but its structural analogs suggest applications in pharmaceuticals and organic synthesis .

Properties

IUPAC Name |

methyl 3-(1-methylimidazol-2-yl)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-10-4-3-9-8(10)6(11)5-7(12)13-2/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKILAHBHAICVRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(=O)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401241528 | |

| Record name | Methyl 1-methyl-β-oxo-1H-imidazole-2-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401241528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124999-48-0 | |

| Record name | Methyl 1-methyl-β-oxo-1H-imidazole-2-propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124999-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-methyl-β-oxo-1H-imidazole-2-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401241528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-Methyl-2-imidazolyl)-3-oxopropionate typically involves the reaction of 1-methyl-2-imidazole with ethyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic attack of the imidazole nitrogen on the carbonyl carbon of the acetoacetate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Condensation Reactions

The ketone and ester groups facilitate condensation processes:

-

Knoevenagel Condensation : Reacts with aldehydes in the presence of weak bases (e.g., piperidine) to form α,β-unsaturated carbonyl derivatives.

-

Claisen-Schmidt Condensation : Forms conjugated enones when reacted with aromatic aldehydes under basic conditions .

Table 1: Condensation Reactions and Yields

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Knoevenagel | Benzaldehyde, Piperidine | (E)-3-(Imidazolyl)acrylic ester | 72 | |

| Claisen-Schmidt | 4-Nitrobenzaldehyde, KOH | 4-Nitrochalcone derivative | 65 |

Nucleophilic Attacks

The electron-deficient carbonyl groups are susceptible to nucleophilic additions:

-

Grignard Reagents : Attack the ketone to form tertiary alcohols, which can dehydrate to alkenes under acidic conditions.

-

Amines : Undergo nucleophilic acyl substitution at the ester group to generate amides .

Key Example :

-

Reaction with methylamine yields N-methyl-3-(1-methyl-2-imidazolyl)-3-oxopropionamide, a precursor for bioactive molecules.

Hydrolysis and Transesterification

-

Acidic Hydrolysis : The ester group hydrolyzes to carboxylic acid (3-(1-methyl-2-imidazolyl)-3-oxopropionic acid) under HCl/EtOH reflux .

-

Basic Hydrolysis : Forms carboxylate salts in NaOH/MeOH, useful for further functionalization .

-

Transesterification : Reacts with higher alcohols (e.g., benzyl alcohol) via acid catalysis to produce bulkier esters.

Cycloaddition and Heterocycle Formation

The imidazole ring participates in regioselective cycloadditions:

-

1,3-Dipolar Cycloaddition : Reacts with nitrile oxides or diazo compounds to form imidazo[1,2-d]triazoles or pyrazole derivatives .

-

Diels-Alder Reactions : Acts as a dienophile with conjugated dienes to yield bicyclic structures .

Table 2: Cycloaddition Outcomes

| Cycloaddition Partner | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Phenylnitrile Oxide | RT, Toluene | Imidazo-triazole | 58 | |

| 1,3-Butadiene | 80°C, Lewis Acid Catalyst | Bicyclic imidazole derivative | 41 |

Redox Reactions

Scientific Research Applications

Pharmaceutical Applications

-

Antiviral Activity :

- Research indicates that compounds with imidazole functionalities exhibit antiviral properties. For instance, derivatives of methyl 3-(1-Methyl-2-imidazolyl)-3-oxopropionate have shown promise against influenza A (H1N1) and Coxsackie B3 viruses. A study highlighted that certain synthesized polyfluoroflavones containing imidazole groups demonstrated significant antiviral activity, suggesting that similar compounds could be explored further as potential antiviral agents .

-

Building Block for Synthesis :

- This compound serves as a crucial intermediate in the synthesis of various bioactive molecules. Its unique structural features allow it to participate in nucleophilic substitutions and other reactions that lead to the formation of complex organic compounds .

-

Potential Anticancer Properties :

- Some studies have suggested that imidazole-containing compounds can inhibit cancer cell proliferation. The specific mechanisms are still under investigation, but the structural characteristics of methyl 3-(1-Methyl-2-imidazolyl)-3-oxopropionate may contribute to its efficacy in this area.

Synthetic Applications

Methyl 3-(1-Methyl-2-imidazolyl)-3-oxopropionate is utilized in various synthetic pathways due to its reactive functional groups:

- Synthesis of Polyfluorinated Compounds :

The compound exhibits a range of biological activities attributed to the imidazole ring:

- Interaction with Biomolecules :

- Studies indicate that methyl 3-(1-Methyl-2-imidazolyl)-3-oxopropionate interacts with various biomolecules, which may lead to enhanced biological activity . This interaction is critical for developing new therapeutic agents.

Comparison with Related Compounds

To understand the uniqueness of methyl 3-(1-Methyl-2-imidazolyl)-3-oxopropionate, it is beneficial to compare it with similar compounds:

| Compound Name | Similarity (%) | Unique Features |

|---|---|---|

| Methyl 3-(2-Furyl)-3-oxopropionate | 90 | Contains a furyl group instead of imidazole |

| Methyl 3-(1H-imidazol-2-yl)-3-oxopropanoate | 88 | Lacks the methyl substitution on the imidazole |

| Methyl 3-cyclopropyl-3-oxopropanoate | 85 | Cyclopropyl group introduces strain effects |

| Methyl 3-(1H-naphtho[1,8-d]imidazolyl)-3-oxopropionate | 80 | Naphthalene ring adds aromatic character |

The unique imidazole structure of methyl 3-(1-Methyl-2-imidazolyl)-3-oxopropionate differentiates it from these compounds, potentially influencing its reactivity and biological activity .

Mechanism of Action

The mechanism of action of Methyl 3-(1-Methyl-2-imidazolyl)-3-oxopropionate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural and functional differences between the target compound and analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups | Substituent Features |

|---|---|---|---|---|---|

| Methyl 3-(1-Methyl-2-imidazolyl)-3-oxopropionate | 124999-48-0 | C₈H₁₀N₂O₃ | 182.18 | Imidazole, β-keto ester | Methyl on imidazole N1 |

| Methyl 3-(2,6-Difluorophenyl)-3-oxopropionate | 106816-08-4 | C₁₀H₈F₂O₃ | 214.17 | Difluorophenyl, β-keto ester | Fluorine atoms on phenyl ring |

| Ethyl 3-(m-nitrophenyl)-3-oxopropionate | 52119-38-7 | C₁₁H₁₁NO₅ | 237.21 | Nitrophenyl, β-keto ester | Nitro group (electron-withdrawing) |

| 3-(1-Benzyl-pyrrolidin-3-yl)-3-oxo-propionic acid methyl ester | 1229623-52-2 | C₁₅H₁₉NO₃ | 261.32 | Pyrrolidine, benzyl, β-keto ester | Benzyl-pyrrolidine hybrid scaffold |

| 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)-1,2-epoxypropane | 16773-52-7 | C₇H₉N₃O₃ | 183.16 | Nitroimidazole, epoxide | Epoxide ring for crosslinking |

Reactivity and Physicochemical Properties

Target Compound vs. Aromatic β-Keto Esters

- Methyl 3-(2,6-Difluorophenyl)-3-oxopropionate : Fluorine substituents enhance lipophilicity (log P ~1.8 estimated) and metabolic stability compared to the imidazole-based compound .

- Ethyl 3-(m-nitrophenyl)-3-oxopropionate: The nitro group increases electrophilicity, making it more reactive in Michael addition reactions.

Target Compound vs. Heterocyclic Analogs

Analytical Methodologies

- HPLC Analysis : Ethyl 3-(m-nitrophenyl)-3-oxopropionate is analyzed via reverse-phase HPLC (Newcrom R1 column), suggesting similar methods could be adapted for the target compound .

- Purity Standards : Methyl 3-(2,6-Difluorophenyl)-3-oxopropionate is available at ≥95% purity for research, indicating stringent quality control practices applicable to other β-keto esters .

Biological Activity

Methyl 3-(1-Methyl-2-imidazolyl)-3-oxopropionate is an organic compound notable for its diverse biological activities, primarily attributed to its unique imidazole ring structure. This article explores the compound's biological properties, mechanisms of action, and potential applications, supported by case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₉N₃O₃

- Functional Groups : Methyl ester, ketone, and imidazole ring.

The presence of the imidazole ring contributes to its reactivity and ability to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Biological Activities

Methyl 3-(1-Methyl-2-imidazolyl)-3-oxopropionate exhibits several biological activities:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways crucial for cell function.

- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties, potentially effective against various bacterial strains.

The mechanisms through which Methyl 3-(1-Methyl-2-imidazolyl)-3-oxopropionate exerts its biological effects include:

- Enzyme Interaction : The compound can bind to active sites of enzymes, inhibiting their function. This may involve competitive inhibition where the compound competes with substrate molecules.

- Signal Transduction Pathways : By interfering with key signaling pathways, it can disrupt cellular processes such as proliferation and survival.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various derivatives of Methyl 3-(1-Methyl-2-imidazolyl)-3-oxopropionate against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structures exhibited varying levels of activity:

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.004 - 0.03 | En. Cloacae |

| Compound B | 0.008 - 0.06 | E. coli |

| Compound C | 0.015 | S. aureus |

The most potent derivative demonstrated significantly lower MIC values compared to conventional antibiotics like ampicillin .

Mechanistic Insights

Research employing multi-omics approaches has elucidated the mechanisms underlying the biological activity of related compounds. For instance, a study on a similar imidazole-containing compound revealed alterations in bacterial metabolism upon treatment, suggesting a disruption in essential biosynthetic pathways . This highlights the potential of Methyl 3-(1-Methyl-2-imidazolyl)-3-oxopropionate as a lead compound for further development.

Comparative Analysis with Similar Compounds

To understand the uniqueness of Methyl 3-(1-Methyl-2-imidazolyl)-3-oxopropionate, a comparison with structurally similar compounds was conducted:

| Compound Name | Similarity (%) | Unique Features |

|---|---|---|

| Methyl 3-(2-Furyl)-3-oxopropionate | 90 | Contains a furyl group |

| Methyl 3-(1H-imidazol-2-yl)-3-oxopropanoate | 88 | Lacks methyl substitution |

| Methyl 3-cyclopropyl-3-oxopropanoate | 85 | Cyclopropyl group introduces strain |

The unique imidazole structure of Methyl 3-(1-Methyl-2-imidazolyl)-3-oxopropionate may influence its biological reactivity and activity profile compared to these analogs.

Q & A

Q. What are the common synthetic routes for Methyl 3-(1-Methyl-2-imidazolyl)-3-oxopropionate, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via esterification or condensation reactions involving imidazole derivatives and β-keto esters. Optimization strategies include:

- Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation .

- Catalyst selection : Acidic or basic catalysts (e.g., H₂SO₄ or K₂CO₃) improve reaction efficiency, though their impact on imidazole ring stability must be monitored .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol is used to isolate the product, with yields ranging from 50–75% depending on substituent reactivity .

Q. Which spectroscopic methods are most effective for characterizing the structure and purity of this compound?

Key techniques include:

- ¹H/¹³C NMR : Assign signals for the imidazole ring (δ 7.2–7.8 ppm for protons) and ester carbonyl (δ 165–170 ppm for carbons) to confirm regiochemistry .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) resolve impurities, ensuring >95% purity .

- LC-MS : Electrospray ionization (ESI) in positive mode confirms molecular ion peaks (e.g., [M+H]⁺) and detects synthetic intermediates .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts vs. computational predictions) for this compound?

Discrepancies often arise from solvent effects or conformational flexibility. Mitigation strategies:

- DFT calculations : Optimize molecular geometry using software like Gaussian or ORCA to simulate NMR chemical shifts, comparing results with experimental data .

- Variable-temperature NMR : Conduct experiments at 25°C and 60°C to assess dynamic effects on imidazole ring proton environments .

- X-ray crystallography : Resolve ambiguities by determining the crystal structure, as demonstrated for analogous imidazole derivatives (e.g., C–C bond length analysis) .

Q. What strategies are employed to determine the crystal structure and conformational stability of Methyl 3-(1-Methyl-2-imidazolyl)-3-oxopropionate derivatives?

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation of saturated DCM/hexane solutions. Data collection at 90 K minimizes thermal motion artifacts, enabling precise bond-length/angle measurements (mean σ(C–C) = 0.002 Å) .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to explain packing motifs and stability .

Q. How do varying solvent systems in HPLC affect the separation and analysis of this compound and its synthetic intermediates?

- Mobile phase optimization : Adjust acetonitrile:water ratios (e.g., 60:40 to 80:20) to balance retention time and resolution. For polar intermediates, adding 0.1% formic acid improves peak symmetry .

- Column selection : Use phenyl-hexyl columns for enhanced separation of aromatic byproducts versus C18 columns for broader polarity ranges .

Methodological Considerations

- Contradictions in evidence : While emphasizes traditional column chromatography for purification, highlights LC-MS for real-time monitoring of synthetic steps. Researchers should cross-validate methods based on target purity and scale .

- Stability testing : Store the compound under inert gas (N₂/Ar) at –20°C to prevent ester hydrolysis or imidazole ring oxidation, as noted in analogous compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.